molecular formula C7H8ClNO2S B1584733 4-Chloro-N-methylbenzenesulfonamide CAS No. 6333-79-5

4-Chloro-N-methylbenzenesulfonamide

Cat. No. B1584733
CAS RN: 6333-79-5
M. Wt: 205.66 g/mol
InChI Key: PJHYEBDREIJPKX-UHFFFAOYSA-N
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Description

“4-Chloro-N-methylbenzenesulfonamide” is a chemical compound with the molecular formula C7H8ClNO2S . It has a molecular weight of 205.662 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 52-54°C . The predicted boiling point is 312.5±44.0°C, and the predicted density is 1.353±0.06 g/cm3 .

Scientific Research Applications

HIV-1 Infection Prevention

4-Chloro-N-methylbenzenesulfonamide has been studied for its potential in the synthesis of novel compounds targeting HIV-1 infection. Cheng De-ju (2015) explored the preparation of an intermediate compound from N-Benzyl-4-piperidone, which could be used as a candidate for drug development against HIV-1 (Cheng De-ju, 2015).

Anticancer Activity

This chemical has been involved in the synthesis of copper(II)-sulfonamide complexes. González-Álvarez et al. (2013) reported the preparation of four complexes with varying sulfonamide derivatives, showing significant anticancer activity against human tumor cells in culture (González-Álvarez et al., 2013).

Structural Characterization

In a study by Mague et al. (2014), a compound featuring this compound was crystallized, providing insights into its molecular structure through X-ray crystallography (Mague et al., 2014).

Antibacterial Properties

J. Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives showing promising antibacterial activity against various Gram-positive bacterial strains (J. Sławiński et al., 2013).

Anti-HIV Activity

Another application in HIV treatment was reported by Brzozowski and Sa̧czewski (2007), who synthesized a series of derivatives as potential anti-HIV agents. These compounds exhibited good anti-HIV-1 activity with minimal cytotoxic effects (Brzozowski and Sa̧czewski, 2007).

Carbonic Anhydrase Inhibition

H. Gul et al. (2018) synthesized dibenzensulfonamides as anticancer drug candidates. These compounds effectively inhibited tumor-associated human carbonic anhydrases, showing potential in cancer therapy (H. Gul et al., 2018).

Safety and Hazards

The safety information for 4-Chloro-N-methylbenzenesulfonamide indicates that it is an irritant . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-chloro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYEBDREIJPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283358
Record name 4-Chloro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6333-79-5
Record name 6333-79-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404320
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6333-79-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chlorobenzenesulfonyl chloride (10 g, 47 mmol) was added to a solution of methylamine hydrochloride (3.5 g, 52 mmol) and triethylamine (16.5 ml, 12.0 g, 119 mmol) in dichloromethane (100 ml) while cooling in an ice/water bath. The mixture was allowed to warm to room temperature and stirred for 18 h. The mixture was reduced and chromatography (30% EtOAc/70% hexanes) afforded 4-chloro-N-methylbenzenesulfonamide (7.9 g, 81%) as a colourless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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